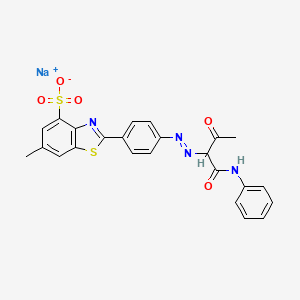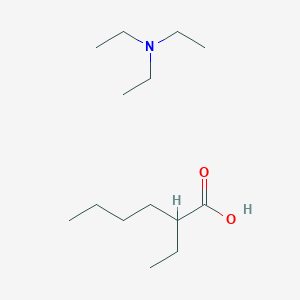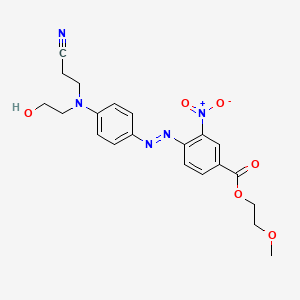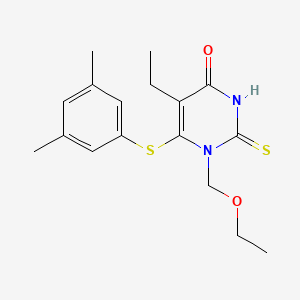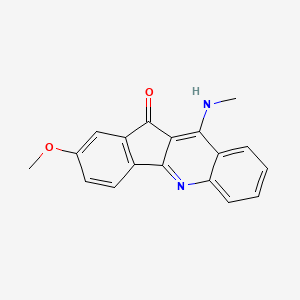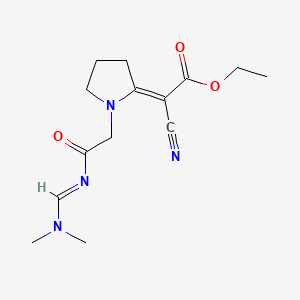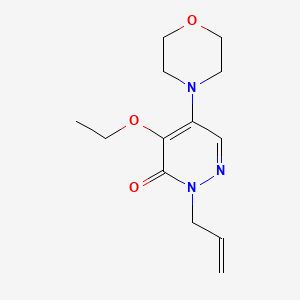
3(2H)-Pyridazinone, 2-allyl-4-ethoxy-5-morpholino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Pyridazinone, 2-allyl-4-ethoxy-5-morpholino- is a heterocyclic compound that belongs to the pyridazinone family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 2-allyl-4-ethoxy-5-morpholino- typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the Allyl Group: This step might involve allylation reactions using allyl halides under basic conditions.
Ethoxy and Morpholino Substitutions: These groups can be introduced through nucleophilic substitution reactions using ethyl halides and morpholine, respectively.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions might target the pyridazinone ring or the allyl group, leading to various reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while substitution reactions could produce a range of alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3(2H)-Pyridazinone, 2-allyl-4-ethoxy-5-morpholino- would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular pathways involved could include inhibition of specific enzymes or binding to receptor sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3(2H)-Pyridazinone, 2-allyl-4-ethoxy-5-methyl-
- 3(2H)-Pyridazinone, 2-allyl-4-ethoxy-5-phenyl-
- 3(2H)-Pyridazinone, 2-allyl-4-ethoxy-5-piperidino-
Uniqueness
3(2H)-Pyridazinone, 2-allyl-4-ethoxy-5-morpholino- is unique due to the presence of the morpholino group, which can impart specific biological activities and chemical properties that differ from other similar compounds. This uniqueness can be leveraged in designing new drugs or materials with tailored properties.
Propriétés
Numéro CAS |
74037-35-7 |
|---|---|
Formule moléculaire |
C13H19N3O3 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
4-ethoxy-5-morpholin-4-yl-2-prop-2-enylpyridazin-3-one |
InChI |
InChI=1S/C13H19N3O3/c1-3-5-16-13(17)12(19-4-2)11(10-14-16)15-6-8-18-9-7-15/h3,10H,1,4-9H2,2H3 |
Clé InChI |
AHYFGTCIFTWAQU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=NN(C1=O)CC=C)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


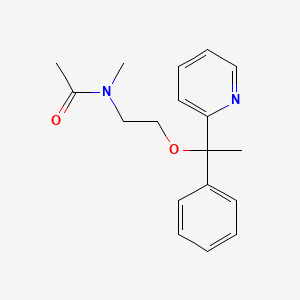
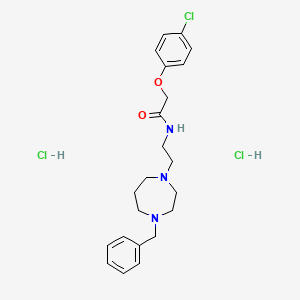

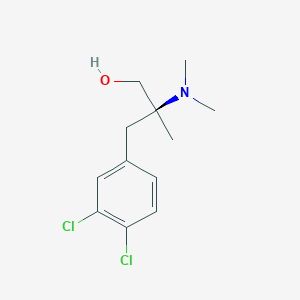
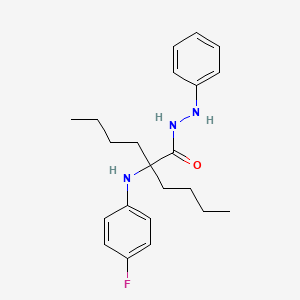
![5-[(2-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine](/img/structure/B12707963.png)
